Cas no 1217629-89-4 ((2S)-piperidine-2-carbonitrile)
(2S)-piperidine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-CYANOPIPERIDINE
- (2S)-piperidine-2-carbonitrile
- SB11072
- 1217629-89-4
- CS-0054003
- FDP9PG5VPK
- P10260
- 2-Piperidinecarbonitrile, (2S)-
- AKOS006279462
- SCHEMBL14794765
- AC-10300
-
- Inchi: 1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/t6-/m0/s1
- InChI Key: YAVXLTMRALFZIS-LURJTMIESA-N
- SMILES: N1CCCC[C@H]1C#N
Computed Properties
- Exact Mass: 110.084398327g/mol
- Monoisotopic Mass: 110.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 35.8
(2S)-piperidine-2-carbonitrile Pricemore >>
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| Alichem | A129008071-1g |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05741-100mg |
(2S)-piperidine-2-carbonitrile |
1217629-89-4 | 95% | 100mg |
¥1419.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05741-250mg |
(2S)-piperidine-2-carbonitrile |
1217629-89-4 | 95% | 250mg |
¥2268.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05741-500mg |
(2S)-piperidine-2-carbonitrile |
1217629-89-4 | 95% | 500mg |
¥3771.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05741-1g |
(2S)-piperidine-2-carbonitrile |
1217629-89-4 | 95% | 1g |
¥5657.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05741-5g |
(2S)-piperidine-2-carbonitrile |
1217629-89-4 | 95% | 5g |
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| Chemenu | CM302899-1g |
(S)-2-Cyanopiperidine |
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| A2B Chem LLC | AA54018-5g |
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(2S)-piperidine-2-carbonitrile Suppliers
(2S)-piperidine-2-carbonitrile Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on (2S)-piperidine-2-carbonitrile
Introduction to (2S)-piperidine-2-carbonitrile (CAS No. 1217629-89-4)
(2S)-piperidine-2-carbonitrile, with the chemical formula C₆H₈N₂, is a significant compound in the field of pharmaceutical chemistry and drug development. Its CAS number, CAS No. 1217629-89-4, uniquely identifies it in scientific literature and industrial applications. This compound belongs to the piperidine class, which is widely recognized for its structural versatility and biological activity. The presence of a nitrile group at the 2-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The< strong> (2S)-configuration of this piperidine derivative is particularly noteworthy, as chirality plays a crucial role in the pharmacological properties of many drugs. The stereochemical purity of (2S)-piperidine-2-carbonitrile is essential for ensuring the efficacy and safety of pharmaceutical products derived from it. Recent advancements in chiral synthesis have enabled more efficient and scalable production methods for this compound, meeting the growing demand in drug discovery.
In recent years, (2S)-piperidine-2-carbonitrile has garnered attention for its potential applications in the development of novel therapeutic agents. Its structural framework is conducive to further functionalization, allowing chemists to design molecules with specific biological targets. For instance, studies have shown that derivatives of this compound exhibit promising activity against various enzymatic pathways involved in diseases such as cancer and neurodegenerative disorders.
One of the most exciting areas of research involving (2S)-piperidine-2-carbonitrile is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a key role in cell signaling, and their dysregulation is often associated with chronic diseases. By modifying the< strong>piperidine core with appropriate substituents, researchers have developed small molecules that can selectively inhibit specific kinases, thereby reducing disease progression. The nitrile group in (2S)-piperidine-2-carbonitrile provides a handle for further chemical modifications, enabling the creation of highly tailored inhibitors.
Another notable application of (2S)-piperidine-2-carbonitrile is in the field of antiviral drug development. The ability to modulate viral proteases and polymerases using piperidine-based compounds has been well-documented. The< strong>nitrile functionality allows for unique interactions with biological targets, enhancing binding affinity and selectivity. Recent studies have demonstrated the efficacy of (2S)-piperidine-2-carbonitrile derivatives in inhibiting viral replication, offering new hope for treating emerging infectious diseases.
The synthesis of (2S)-piperidine-2-carbonitrile involves multi-step organic reactions, often requiring careful optimization to achieve high yields and enantiomeric purity. Advances in catalytic methods and asymmetric synthesis have made it possible to produce this compound with greater efficiency and reduced environmental impact. These innovations are crucial for sustainable pharmaceutical manufacturing, aligning with global efforts to minimize waste and energy consumption.
Quality control and analytical techniques are paramount when working with (2S)-piperidine-2-carbonitrile to ensure consistency and reliability in pharmaceutical applications. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed methods for characterizing this compound. Rigorous testing protocols help guarantee that the final product meets stringent regulatory standards before being used in drug formulations.
The future prospects for (2S)-piperidine-2-carbonitrile are promising, with ongoing research exploring its potential in various therapeutic areas. Collaborative efforts between academia and industry are driving innovation, leading to the discovery of new applications and improved synthetic strategies. As our understanding of molecular interactions deepens, compounds like (2S)-piperidine-2-carbonitrile will continue to play a vital role in advancing medical science.
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